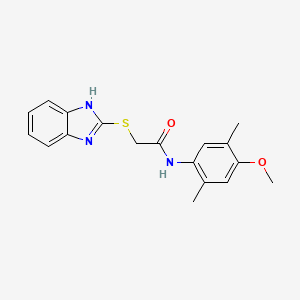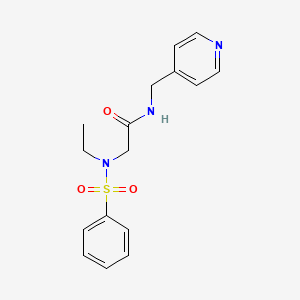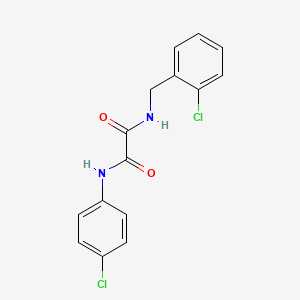
N-cyclohexyl-N-methyl-4-(4-nitrophenoxy)benzamide
Descripción general
Descripción
N-cyclohexyl-N-methyl-4-(4-nitrophenoxy)benzamide (also known as AH6809) is a selective antagonist of the prostaglandin EP1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. In
Mecanismo De Acción
AH6809 is a selective antagonist of the prostaglandin EP1 receptor. The EP1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and cancer. AH6809 binds to the EP1 receptor and blocks its activation by prostaglandins, thereby reducing inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects:
AH6809 has been shown to have various biochemical and physiological effects. Studies have shown that AH6809 can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and reduce inflammation in animal models. AH6809 has also been shown to block the pain response in animal models, suggesting that it may be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AH6809 has several advantages for lab experiments. It is a selective antagonist of the EP1 receptor, which makes it useful for studying the role of the EP1 receptor in various physiological processes. AH6809 is also relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of AH6809 is that it is not very water-soluble, which can make it difficult to administer in animal studies. Another limitation is that it has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on AH6809. One area of research is its potential use as an anti-inflammatory agent in humans. Clinical trials are needed to determine the safety and efficacy of AH6809 in humans.
Another area of research is its potential use as a pain reliever in humans. Clinical trials are needed to determine the safety and efficacy of AH6809 in humans with chronic pain.
AH6809 also has potential as a cancer treatment. Future research should focus on the development of more potent and selective EP1 receptor antagonists for use in cancer therapy.
In conclusion, AH6809 is a selective antagonist of the prostaglandin EP1 receptor that has potential therapeutic applications in various diseases, including inflammation, pain, and cancer. Further research is needed to determine its safety and efficacy in humans and to develop more potent and selective EP1 receptor antagonists.
Aplicaciones Científicas De Investigación
AH6809 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that AH6809 can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and reduce inflammation in animal models.
Another area of research is its potential use as a pain reliever. Studies have shown that AH6809 can block the pain response in animal models, suggesting that it may be useful in the treatment of chronic pain.
AH6809 has also been studied for its potential anti-cancer properties. Studies have shown that AH6809 can inhibit the growth and proliferation of cancer cells in vitro and in animal models. This suggests that AH6809 may have potential as a cancer treatment.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-4-(4-nitrophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-21(16-5-3-2-4-6-16)20(23)15-7-11-18(12-8-15)26-19-13-9-17(10-14-19)22(24)25/h7-14,16H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPUDQBPIDOVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-N-methyl-4-(4-nitrophenoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394971.png)

![N-isopropyl-2,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4394985.png)
![({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4394991.png)



![{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395018.png)

![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)
![methyl 4-[({[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4395045.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B4395046.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)(2-thienylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B4395055.png)